4-Bromophenylhydrazine hydrochloride
Overview
Description
4-Bromophenylhydrazine hydrochloride is an organic compound with the molecular formula C6H8BrClN2. It is a brominated phenylhydrazine derivative, presenting as a colorless solid that dissolves in water, alcohols, and ethers. This compound is widely used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromophenylhydrazine hydrochloride can be synthesized through the bromination of phenylhydrazine. The reaction involves treating phenylhydrazine with bromine in the presence of hydrochloric acid, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Bromophenylhydrazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophilic substitution reactions are carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: Formation of 4-bromophenylhydrazine derivatives.
Reduction: Production of 4-bromophenylhydrazine derivatives with reduced functional groups.
Substitution: Generation of substituted phenylhydrazine derivatives.
Scientific Research Applications
4-Bromophenylhydrazine hydrochloride is extensively used in scientific research across various fields:
Chemistry: It serves as a reagent in the synthesis of acylsulfonamides, acylsulfamides, and other organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is employed in the development of pharmaceuticals and drug discovery processes.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-bromophenylhydrazine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby influencing biological processes. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-Bromophenylhydrazine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-Bromophenylhydrazine hydrochloride, 2-Bromophenylhydrazine hydrochloride, and other brominated phenylhydrazines.
Uniqueness: The presence of the bromine atom at the 4-position of the phenyl ring distinguishes this compound from its analogs, affecting its reactivity and biological activity.
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Properties
IUPAC Name |
(4-bromophenyl)hydrazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4,9H,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGGOWBBBHWTTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883508 | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
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Molecular Weight |
223.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41931-18-4, 622-88-8 | |
Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41931-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Bromophenylhydrazine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-88-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622888 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylhydrazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041931184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophenylhydrazine hydrochloride | |
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Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hydrazine, (4-bromophenyl)-, hydrochloride (1:1) | |
Source | EPA DSSTox | |
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Record name | 4-bromophenylhydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.519 | |
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Record name | (4-bromophenyl)hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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